molecular formula C10H15BrClN B2560994 1-(4-Bromophenyl)butan-2-amine hydrochloride CAS No. 1379972-38-9

1-(4-Bromophenyl)butan-2-amine hydrochloride

Cat. No.: B2560994
CAS No.: 1379972-38-9
M. Wt: 264.59
InChI Key: KDDQKZZCLSLGPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product .

Chemical Reactions Analysis

1-(4-Bromophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(4-Bromophenyl)butan-2-amine hydrochloride is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific context and application of the compound .

Comparison with Similar Compounds

1-(4-Bromophenyl)butan-2-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting properties, which make it suitable for a wide range of scientific research applications .

Biological Activity

1-(4-Bromophenyl)butan-2-amine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. Its molecular formula is C₁₀H₁₄BrN·HCl, and it features a butan-2-amine backbone with a para-bromophenyl substituent. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological profile.

The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidative processes. The presence of the bromine atom enhances its reactivity, which may lead to interactions with specific receptors or enzymes in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the amine group are significant for binding affinity and reactivity. These interactions can modulate biochemical pathways, potentially affecting processes such as cellular growth, apoptosis, and antimicrobial responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine demonstrate significant antimicrobial properties. In vitro evaluations showed effectiveness against various microbial strains, suggesting that similar derivatives of this compound may exhibit comparable activity .

Anticancer Activity

This compound has been studied for its anticancer potential. Research indicates that compounds within this class can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the disruption of cellular pathways that regulate cell survival and proliferation .

Study 1: Antimicrobial Evaluation

A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. The results demonstrated a range of Minimum Inhibitory Concentrations (MICs), indicating promising potential for further development into therapeutic agents against resistant strains .

CompoundMIC (µg/mL)Target Microorganism
115E. coli
210S. aureus
35P. aeruginosa

Study 2: Anticancer Activity

In another study assessing anticancer properties, compounds similar to this compound were evaluated against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The IC50 values varied significantly among different derivatives, highlighting the influence of structural modifications on biological efficacy.

CompoundIC50 (µM)Cell Line
A0.65MCF7
B2.41MDA-MB-231
C3.50HeLa

Properties

IUPAC Name

1-(4-bromophenyl)butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQKZZCLSLGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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